1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13(10-19-14-15-7-3-8-16-14)17-9-6-11-4-1-2-5-12(11)17/h1-5,7-8H,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWKXQYGHPLIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by empirical data from diverse research sources.
Chemical Structure and Properties
The compound features an indoline moiety linked to a pyrimidine ring via a thioether group. Its chemical structure can be represented as follows:
- Chemical Formula : CHNS
- Molecular Weight : 218.29 g/mol
This structural configuration is critical for its interaction with biological targets.
The biological activity of this compound may involve several mechanisms, primarily through the inhibition of specific enzymes and receptors. The compound is hypothesized to interact with:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibiting angiogenesis.
- Thymidylate Synthase (TS) : Impeding DNA synthesis in cancer cells.
Molecular modeling studies suggest that the binding interactions are facilitated by the thioether linkage, which enhances the compound's affinity for these targets .
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in anti-cancer and anti-inflammatory contexts. Below are summarized findings from relevant studies:
Anticancer Activity
- Inhibition of Tumor Growth : In xenograft models, compounds structurally related to this compound demonstrated significant tumor growth inhibition (TGI = 76% at 35 mg/kg) .
- Mechanistic Insights : The compound's ability to inhibit VEGFR and TS was confirmed through in vitro assays, showing IC values in the submicromolar range, indicating potent cytotoxic effects .
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can modulate inflammatory pathways, potentially reducing cytokine production and improving outcomes in models of inflammation .
Case Studies
Several case studies have explored the efficacy of this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compounds with Indole/Indoline Moieties
Cytotoxic Indole Derivatives
- 1-(4-Substituted-phenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives (4a–g): Structure: Incorporates a pyrimidinylthio group and an oxadiazole ring. Substituents on the phenyl ring (e.g., nitro, methoxy) modulated potency .
Antimalarial Indolyl-3-ethanone-α-thioethers
- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Structure: Nitro groups on indole and phenyl rings enhance electron-withdrawing effects. Activity: Demonstrated superior antimalarial activity (pIC50 = 8.21) compared to chloroquine (pIC50 = 7.55), highlighting the role of nitro substituents in Plasmodium inhibition .
Prostate Cancer-Targeting Analogs
- AR54 (2-(pyrimidin-2-ylthio)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone): Structure: Pyrimidinylthio group combined with a dihydroquinoline scaffold. Activity: Identified as a small-molecule therapeutic for prostate cancer, suggesting ethanone-thioether frameworks may interact with androgen receptors or apoptosis pathways .
Pyrimidin-2-ylthio-Containing Compounds
Antimicrobial Pyrimidine-Hydrazide Derivatives
- N'-[1-(4-Hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide: Structure: Combines pyrimidinylthio with hydrazide and hydroxyphenyl groups. Activity: Showed potent antibacterial and antifungal activity, outperforming clinical standards like ceftriaxone. Hydroxyl and amino substituents enhanced microbial membrane penetration .
Pyrrole-Linked Pyrimidinylthio Derivatives
- 2-(Pyrimidin-2-ylthio)-1-(1H-pyrrol-2-yl)ethan-1-one (CAS: 875661-99-7): Structure: Pyrrole ring replaces indoline, altering electronic properties. Activity: Not explicitly stated, but pyrrole-pyrimidine hybrids are often explored for kinase inhibition or antimicrobial activity .
Table 1: Comparison of Indole/Indoline-Based Analogs
Q & A
Q. What are the established synthetic routes for 1-(Indolin-1-yl)-2-(pyrimidin-2-ylthio)ethanone?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the indoline moiety via cyclization of substituted anilines.
- Step 2 : Introduction of the pyrimidin-2-ylthio group via nucleophilic substitution or thiol-ene reactions.
- Step 3 : Coupling of intermediates under controlled conditions (e.g., inert atmosphere, 60–80°C) using catalysts like triethylamine . Key reagents include alkyl halides, thiourea derivatives, and oxidizing agents (e.g., H₂O₂) for sulfur incorporation. Yield optimization requires precise solvent selection (e.g., DMF or THF) and purification via column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to determine bond angles and spatial arrangement . For example, the thioether linkage (C-S-C) is confirmed by distinct ¹H NMR shifts at δ 3.5–4.0 ppm .
Q. What in vitro models are used for preliminary biological screening?
Common assays include:
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, A549) with IC₅₀ calculations.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates.
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced strategies include:
- Flow chemistry : Continuous flow reactors enhance mixing efficiency and reduce side reactions, achieving >85% yield in some cases .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve regioselectivity during coupling steps.
- In-line analytics : Real-time HPLC monitoring identifies intermediates, enabling rapid parameter adjustments (e.g., pH, temperature) .
Q. What mechanistic insights explain its biological activity?
Hypothesized mechanisms involve:
- Kinase inhibition : The pyrimidine ring mimics ATP-binding motifs, competitively inhibiting kinases like EGFR or VEGFR2.
- Apoptosis induction : Caspase-3/7 activation in cancer cells, confirmed via flow cytometry and Western blotting .
- Reactive oxygen species (ROS) modulation : Thioether groups act as redox-active sites, quantified using DCFH-DA probes .
Q. How do structural modifications impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Indoline substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer potency but reduce solubility.
- Pyrimidine variants : 4,6-Dimethylpyrimidine increases metabolic stability compared to unsubstituted analogs.
- Thioether vs. sulfone : Oxidation to sulfone derivatives reduces cytotoxicity but improves pharmacokinetic profiles .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Key challenges include:
- Matrix effects : Serum proteins bind the compound, requiring protein precipitation (e.g., acetonitrile) before LC-MS/MS analysis.
- Low abundance : Limits of detection (LOD) <10 nM necessitate derivatization (e.g., dansyl chloride) for fluorescence enhancement.
- Metabolite interference : Phase I metabolites (e.g., hydroxylated indoline) must be resolved using gradient elution .
Methodological Tables
Table 1 : Synthetic Yield Optimization
| Parameter | Effect on Yield | Optimal Condition | Reference |
|---|---|---|---|
| Solvent polarity | ↑ in DMF | DMF, 70°C | |
| Catalyst loading | ↑ at 5 mol% | Pd/C, 5 mol% | |
| Reaction time | Plateau at 12h | 12h |
Table 2 : Anticancer Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Structural Feature Linked to Activity | Reference |
|---|---|---|---|
| HepG2 (Liver) | 2.4 | 4,6-Dimethylpyrimidine | |
| A549 (Lung) | 5.1 | Indoline -NO₂ substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
